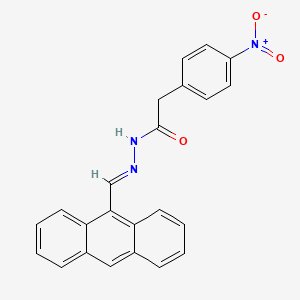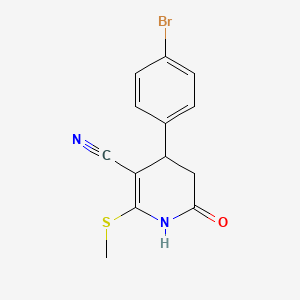
4-(4-bromophenyl)-2-(methylthio)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
Overview
Description
4-(4-bromophenyl)-2-(methylthio)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile, also known as BPTMC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BPTMC is a heterocyclic compound that contains a pyridine ring and a cyano group, making it a versatile molecule that can be used in various fields of research.
Mechanism of Action
The exact mechanism of action of 4-(4-bromophenyl)-2-(methylthio)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is not fully understood, but studies suggest that it works by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-microbial properties, this compound has also been shown to have antioxidant activity. Studies have also suggested that this compound may have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(4-bromophenyl)-2-(methylthio)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile in lab experiments is its versatility. This compound can be used in a variety of different fields, including medicinal chemistry, biochemistry, and pharmacology. However, there are also some limitations to using this compound in lab experiments. For example, this compound is a relatively new compound, and there is still much that is not known about its properties and potential applications.
Future Directions
There are many potential future directions for research involving 4-(4-bromophenyl)-2-(methylthio)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile. One area of interest is in the development of new anti-cancer drugs based on the structure of this compound. Another potential direction is in the study of this compound's neuroprotective properties and its potential for the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields of research.
Scientific Research Applications
4-(4-bromophenyl)-2-(methylthio)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of medicinal chemistry, where this compound has been shown to exhibit potent anti-cancer activity. Studies have also shown that this compound has anti-inflammatory and anti-microbial properties, making it a potential candidate for the development of new drugs.
properties
IUPAC Name |
4-(4-bromophenyl)-6-methylsulfanyl-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2OS/c1-18-13-11(7-15)10(6-12(17)16-13)8-2-4-9(14)5-3-8/h2-5,10H,6H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZYXORXRBRQSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(CC(=O)N1)C2=CC=C(C=C2)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



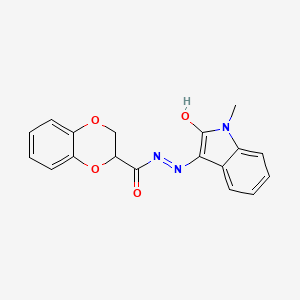
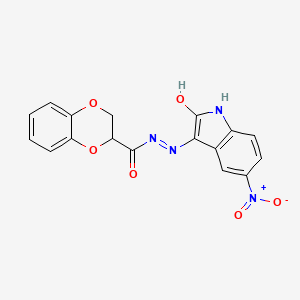
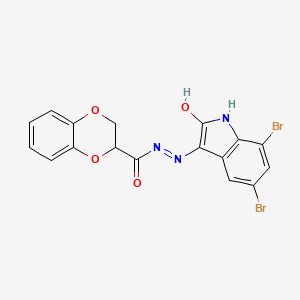
![N-{4-[(3,5-dinitro-2-pyridinyl)amino]phenyl}acetamide](/img/structure/B3833649.png)
![2-furaldehyde O-{[(3,4-dichlorophenyl)amino]carbonyl}oxime](/img/structure/B3833653.png)
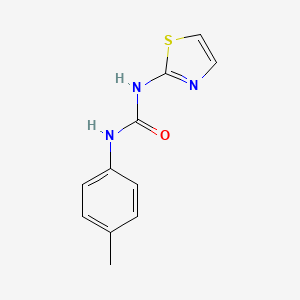
![3-[(2-cyanoethyl)amino]-2-naphthoic acid](/img/structure/B3833675.png)
![ethyl [({3-chloro-4-[(5-chloro-2-hydroxybenzoyl)amino]phenyl}amino)carbonothioyl]carbamate](/img/structure/B3833679.png)
![2-{5-[(2-methoxyphenyl)amino]-2,4-dinitro-1H-imidazol-1-yl}ethanol](/img/structure/B3833680.png)

![N~2~,N~2~-dimethyl-N~5~-[3-(methylthio)benzyl]-5,6,7,8-tetrahydro-2,5-quinazolinediamine](/img/structure/B3833689.png)
![1-{[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-methoxypiperidine](/img/structure/B3833695.png)
![2-{[3-cyano-6-oxo-4-(2-thienyl)-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B3833708.png)
